molecular formula C7H12N2O B1314488 (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol CAS No. 94887-76-0

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol

Cat. No. B1314488
CAS RN: 94887-76-0
M. Wt: 140.18 g/mol
InChI Key: NRCVBBCKYNCMEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol consists of an imidazole ring attached to a methanol group. The imidazole ring contributes to its biological activity and pharmacological properties. You can visualize the structure using the NIST Chemistry WebBook .

Scientific Research Applications

Synthesis and Structural Studies

Research on imidazole derivatives, including compounds similar to "(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol," involves their synthesis and structural characterization. For instance, the synthesis of imidazole derivatives through ethylation processes has been explored, leading to compounds with potential for further chemical modifications and applications in coordination chemistry and material science. These compounds, upon reaction with metals like copper, can form complexes with unique electronic and structural properties useful for understanding coordination chemistry and potentially for catalysis and material science applications (Banerjee et al., 2013).

Catalysis and Chemical Reactions

Imidazole compounds, including those structurally related to "(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol," have been studied for their roles in catalytic processes. For example, the vapor-phase N-alkylation of imidazoles with alcohols over zeolites has been investigated, showing that certain zeolites can catalyze the alkylation efficiently, leading to the synthesis of N-alkylated imidazoles. This research has implications for the development of new catalytic materials and processes in organic synthesis (Ono et al., 1995).

Chemical Modification and Drug Synthesis

Imidazole derivatives are also central to the synthesis of more complex molecules with potential therapeutic applications. Research into the modification of imidazole compounds to create selective COX-2 inhibitors for reducing the gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) is an example of this. Such studies are crucial for the development of safer and more effective pharmaceuticals (Tabatabai et al., 2012).

Material Science and Polymer Chemistry

The incorporation of imidazole and related compounds into polymers and materials has been explored for their unique properties, such as ionic conductivity and thermal stability. Research in this area focuses on synthesizing new materials that could be used in various applications, including energy storage, sensors, and advanced coatings (Vijayakrishna et al., 2008).

properties

IUPAC Name

(2-ethyl-5-methyl-1H-imidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-7-8-5(2)6(4-10)9-7/h10H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVBBCKYNCMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543527
Record name (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol

CAS RN

94887-76-0
Record name (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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